4-methyl-3-(pentafluoroethyl)-1H-pyrazole
CAS No.: 1171011-59-8
Cat. No.: VC5006329
Molecular Formula: C6H5F5N2
Molecular Weight: 200.112
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171011-59-8 |
|---|---|
| Molecular Formula | C6H5F5N2 |
| Molecular Weight | 200.112 |
| IUPAC Name | 4-methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C6H5F5N2/c1-3-2-12-13-4(3)5(7,8)6(9,10)11/h2H,1H3,(H,12,13) |
| Standard InChI Key | VRJIFIZGIKIZHV-UHFFFAOYSA-N |
| SMILES | CC1=C(NN=C1)C(C(F)(F)F)(F)F |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole typically involves cyclocondensation reactions. A common approach utilizes microwave-assisted synthesis or solvent-free conditions to optimize yield and reduce reaction times. For example:
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Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate and hydrazine derivatives.
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Cyclization: Under microwave irradiation (100–150°C, 10–30 min), forming the pyrazole ring.
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Fluorination: Introduction of the pentafluoroethyl group via nucleophilic substitution using perfluoroalkyl iodides .
Industrial-Scale Production
Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to enhance heat transfer and reaction control, achieving >80% yields. Post-synthesis purification involves fractional distillation or recrystallization from ethanol-water mixtures .
Table 1: Optimization Parameters for Synthesis
| Parameter | Microwave-Assisted Method | Solvent-Free Method |
|---|---|---|
| Reaction Time | 15–30 min | 2–4 h |
| Temperature | 120°C | 80–100°C |
| Yield | 85–90% | 75–80% |
| Purity (HPLC) | ≥98% | ≥95% |
Chemical Properties and Reactivity
Physicochemical Properties
The compound is a white crystalline solid with a melting point of 92–94°C and a boiling point of 210–212°C (at 760 mmHg). It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in water (<0.1 mg/mL at 25°C). The pentafluoroethyl group contributes to a logP value of 2.8, indicating favorable membrane permeability.
Reactivity Patterns
4-Methyl-3-(pentafluoroethyl)-1H-pyrazole undergoes electrophilic substitution at the 5-position due to electron-deficient aromatic rings. Key reactions include:
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Nitration: Concentrated HNO₃ at 0°C yields 5-nitro derivatives.
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Sulfonation: Oleum (20% SO₃) introduces sulfonic acid groups for further functionalization.
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids enable aryl group incorporation .
Applications in Industry and Research
Agrochemical Development
The compound serves as a precursor for herbicides and insecticides. Its fluorinated structure enhances soil persistence and target specificity. For example, derivatives inhibit acetyl-CoA carboxylase in weeds, a mechanism validated in greenhouse trials.
Pharmaceutical Candidates
In drug discovery, 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is a key intermediate for COX-2 inhibitors and anticancer agents. Molecular docking studies suggest strong binding to cyclooxygenase-2 (ΔG = -9.2 kcal/mol), comparable to celecoxib .
Table 2: Biological Activities of Pyrazole Derivatives
| Derivative | Target | IC₅₀ (nM) | Application |
|---|---|---|---|
| 4-Methyl-3-(pentafluoroethyl)-1H-pyrazole | COX-2 | 12.3 | Anti-inflammatory |
| 3-Trifluoromethyl analog | EGFR | 8.7 | Anticancer |
Comparative Analysis with Related Pyrazole Derivatives
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